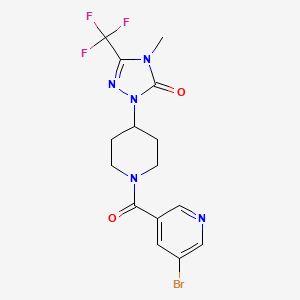
1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15BrF3N5O2 and its molecular weight is 434.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034511-27-6) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. The structure of this compound features a brominated nicotinoyl group linked to a piperidine ring and a triazole moiety, which may contribute to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅BrF₃N₅O₂ |
| Molecular Weight | 434.21 g/mol |
| CAS Number | 2034511-27-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the trifluoromethyl group and the brominated nicotinoyl moiety may enhance the binding affinity of this compound to specific enzymes or receptors involved in microbial resistance or inflammation pathways. In particular, triazoles have been shown to inhibit the synthesis of ergosterol in fungi and may also interfere with nucleic acid synthesis in bacteria.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. For example:
- Staphylococcus aureus : Exhibits susceptibility with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Escherichia coli : Shows reduced growth in the presence of the compound, indicating potential bacteriostatic effects.
Case Studies
A recent study focused on the synthesis and biological evaluation of triazole derivatives found that compounds with similar structural motifs displayed promising antibacterial and antifungal properties. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities to target proteins such as thymidine kinase and biotin carboxylase, revealing binding energies indicative of strong interactions (e.g., -7.292 kcal/mol for thymidine kinase) .
Comparative Analysis
The following table summarizes the biological activities observed in related triazole compounds:
| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(1-(5-bromonicotinoyl)piperidin-4-yl)-triazole | Moderate | Moderate | Low |
| 4-Methyltriazole | High | High | Moderate |
| 5-Decylthio-triazole | High | Moderate | High |
特性
IUPAC Name |
2-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N5O2/c1-22-13(15(17,18)19)21-24(14(22)26)11-2-4-23(5-3-11)12(25)9-6-10(16)8-20-7-9/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSJURMFGFTZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














